N-(4-amino-2-((2-((3-chlorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-5-bromofuran-2-carboxamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups and structural features, including an amino group, a carboxamide group, a thioether group, a pyrimidine ring, and a furan ring .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group or structural feature. For example, the pyrimidine ring could be formed through a reaction involving an amidine and a β-dicarbonyl compound . The thioether group could be introduced through a nucleophilic substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and structural features. The presence of the pyrimidine ring and the furan ring would add a degree of aromaticity to the molecule .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the conditions and the reagents used. The amino group could act as a nucleophile in a substitution or addition reaction. The carboxamide group could undergo hydrolysis under acidic or basic conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the polar carboxamide group could increase its solubility in polar solvents .Scientific Research Applications
Synthesis and Characterization
Researchers have focused on the innovative synthesis of heterocyclic derivatives involving compounds similar to N-(4-amino-2-((2-((3-chlorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-5-bromofuran-2-carboxamide. For instance, Ahmed et al. (2018) detailed the synthesis, reactions, and spectral characterization of novel thienopyrazole derivatives, highlighting a methodology that could potentially be applied to similar compounds for the development of new chemical entities with diverse biological activities (Ahmed F. Ahmed, A. El-Dean, R. Zaki, S. M. Radwan, 2018).
Biological Activity
The compound has also been a part of research exploring potential biological agents. Akbari et al. (2008) synthesized new tetrahydropyrimidine derivatives, examining their antimicrobial activities. This research indicates the compound's potential utility in developing agents with significant biological activities, such as antimicrobial properties (J. Akbari, P. K. Kachhadia, S. Tala, A. Bapodra, M. F. Dhaduk, H. Joshi, K. Mehta, S. Pathak, 2008).
Antimicrobial and Anticancer Potential
Further research into compounds with structural similarities to this compound has shown promising antimicrobial and anticancer potential. For example, synthetic routes leading to thienopyrimidine derivatives have been explored for their possible applications as antimicrobial and anticancer agents, providing insights into the compound's versatility in pharmaceutical chemistry (A. Rahmouni, Sawssen Souiei, Mohamed Amine Belkacem, Anis Romdhane, J. Bouajila, H. Ben Jannet, 2016).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[4-amino-2-[2-(3-chloroanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-5-bromofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrClN5O4S/c18-11-5-4-10(28-11)15(26)22-13-14(20)23-17(24-16(13)27)29-7-12(25)21-9-3-1-2-8(19)6-9/h1-6H,7H2,(H,21,25)(H,22,26)(H3,20,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHUAUBUIFKHFEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=C(O3)Br)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrClN5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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